molecular formula C21H21N5OS B11049544 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide

Cat. No. B11049544
M. Wt: 391.5 g/mol
InChI Key: ZBWFDXBUGHMOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of amino and cyano groups. The sulfanyl linkage is then formed through a nucleophilic substitution reaction. Finally, the phenylacetamide moiety is attached via an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature, and purification methods to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with target proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide is unique due to its specific combination of functional groups and structural features. The presence of both amino and cyano groups on the pyridine ring, along with the sulfanyl linkage and phenylacetamide moiety, provides a distinct set of chemical and biological properties that differentiate it from similar compounds .

properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclohexyl-2-phenylacetamide

InChI

InChI=1S/C21H21N5OS/c22-12-15-11-16(13-23)21(26-19(15)24)28-18(14-7-3-1-4-8-14)20(27)25-17-9-5-2-6-10-17/h1,3-4,7-8,11,17-18H,2,5-6,9-10H2,(H2,24,26)(H,25,27)

InChI Key

ZBWFDXBUGHMOHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)SC3=C(C=C(C(=N3)N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.